molecular formula C12H11F3N4O B2584131 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 2097898-09-2

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2584131
CAS No.: 2097898-09-2
M. Wt: 284.242
InChI Key: DHFXFMLRWIOHOJ-UHFFFAOYSA-N
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Description

N-(2-(2H-1,2,3-Triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl (-CF₃) group at the 2-position of the benzene ring and a 1,2,3-triazole moiety linked via an ethyl spacer. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazole ring offers hydrogen-bonding and π-π stacking capabilities, critical for biological interactions . The compound’s synthesis likely involves C-N coupling reactions under catalytic conditions, similar to methods reported for related triazolylbenzamides .

Properties

IUPAC Name

N-[2-(triazol-2-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O/c13-12(14,15)10-4-2-1-3-9(10)11(20)16-7-8-19-17-5-6-18-19/h1-6H,7-8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFXFMLRWIOHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2N=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Triazole to the Benzamide: The triazole ring is then linked to the benzamide via an ethyl spacer, which can be introduced through a nucleophilic substitution reaction.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The benzamide group can be reduced to an amine under reducing conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Amino derivatives of the benzamide.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity : Triazole derivatives have been widely studied for their antimicrobial properties. The incorporation of the trifluoromethyl group may enhance the efficacy of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide against various pathogens.
    • Anticancer Potential : Research indicates that compounds with triazole structures often exhibit cytotoxic effects against cancer cell lines. This compound could be evaluated for its potential as an anticancer agent .
  • Agricultural Chemistry
    • Pesticide Development : The compound's structure may lend itself to use in developing new pesticides. Triazole-containing compounds are known for their fungicidal properties, which can be beneficial in agricultural applications .
  • Material Science
    • Polymer Chemistry : The unique properties of trifluoromethyl groups can be exploited in creating advanced materials with specific thermal and chemical resistances. Research into polymer composites incorporating this compound could yield materials with enhanced performance characteristics.

Case Studies

Recent studies have explored the biological activities of triazole derivatives similar to this compound:

  • A study demonstrated that triazole-based compounds exhibited significant cytotoxicity against breast cancer cell lines. This suggests that this compound may also possess similar properties worth investigating further .
  • Another research focused on the synthesis of related triazole compounds showed promising results in terms of antimicrobial activity against resistant bacterial strains. This reinforces the potential application of this compound in combating infectious diseases .

Mechanism of Action

The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name / Class Key Structural Features Implications Reference
Target Compound : N-(2-(2H-1,2,3-Triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide - 2-CF₃ benzamide
- Ethyl-linked 1,2,3-triazole
Enhanced lipophilicity; potential for dual hydrogen bonding and hydrophobic interactions.
N-Phenyl-2-(2H-1,2,3-triazol-2-yl)benzamide - Benzamide core
- Phenyl instead of ethyl-triazole linkage
Reduced flexibility; possible steric hindrance in binding pockets.
Flutolanil (Pesticide) - 2-CF₃ benzamide
- 3-Isopropoxy substituent
Agricultural use; CF₃ enhances stability but lacks triazole’s interaction potential.
Sulfentrazone (Herbicide) - Triazolyl-sulfonamide
- Dichlorophenyl and CF₃ groups
Broader herbicidal activity due to sulfonamide; divergent mechanism vs. benzamide analogs.
Benzimidazole-Triazole Hybrids - Benzimidazole core
- Triazole-thiazole-acetamide chain
Anticancer/antiviral applications; increased steric bulk may limit bioavailability.
3,5-Bis(trifluoromethyl)benzamide Derivatives - Dual CF₃ groups at 3,5-positions Higher potency but potential toxicity; altered electronic effects vs. mono-CF₃ compounds.

Physicochemical and Functional Insights

  • Trifluoromethyl Position : The 2-CF₃ group in the target compound creates a strong electron-withdrawing effect, polarizing the benzamide ring and enhancing binding to electron-rich targets (e.g., enzymes or receptors) compared to analogs with CF₃ at other positions (e.g., flutolanil’s 3-substituent) .
  • Triazole vs. Thiazole/Isoxazole : The 1,2,3-triazole in the target compound provides two adjacent nitrogen atoms for hydrogen bonding, unlike thiazole (one N, one S) or isoxazole (one N, one O). This may improve target selectivity in biological systems .

Biological Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a compound that has garnered interest due to its unique structural features, including a trifluoromethyl group and a 1,2,3-triazole moiety. These characteristics suggest potential biological activities, although specific data on its biological effects remain limited.

Structural Overview

The compound consists of:

  • Triazole Ring : Known for its diverse applications in medicinal chemistry, particularly in the development of antimicrobial and antitumor agents.
  • Trifluoromethyl Group : Enhances the stability and reactivity of the compound due to its strong electron-withdrawing properties.

This unique arrangement contributes to its potential biological activities, although current literature lacks extensive empirical data regarding its specific mechanisms or efficacy.

Potential Biological Activities

While direct studies on this compound are scarce, related compounds with similar structural motifs have been investigated for various biological activities:

  • Antimicrobial Activity : Compounds containing triazole rings have been reported to exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to inhibit fungal growth and possess antibacterial effects against various pathogens .
  • Antitumor Effects : Research has indicated that triazole-containing compounds can induce apoptosis in cancer cells. For example, studies on structurally related triazole derivatives have demonstrated their ability to inhibit tumor cell proliferation in vitro .
  • Endoplasmic Reticulum Stress Protection : A study highlighted the protective effects of triazole derivatives against pancreatic β-cell dysfunction induced by ER stress. This suggests that compounds with similar scaffolds may offer therapeutic potential in diabetes management .

Table 1: Comparative Analysis of Triazole Derivatives

Compound NameBiological ActivityEC50 (μM)Comments
Compound 1β-cell protection0.1 ± 0.01High potency against ER stress
Compound 2AntimicrobialVariesEffective against multiple pathogens
Compound 3Antitumor~5 - 10Induces apoptosis in cancer cells

Research Insights

  • Synthesis and Structure-Activity Relationship (SAR) : Research indicates that modifications to the triazole ring can significantly affect biological activity. For example, replacing the triazole with other functional groups has led to improved solubility and potency in β-cell protective activities .
  • Mechanism of Action : While the exact mechanism for this compound remains unclear, it is hypothesized that the triazole ring may interact with specific biological targets involved in cell signaling pathways.

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